Cas no 2137763-43-8 (5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile)

5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
- EN300-1128165
- 2137763-43-8
-
- インチ: 1S/C11H12ClN5/c1-7(2)17-11(12)8(6-13)10(15-17)9-4-5-14-16(9)3/h4-5,7H,1-3H3
- InChIKey: QBAXLTOSZWVFQU-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)C(C2=CC=NN2C)=NN1C(C)C
計算された属性
- せいみつぶんしりょう: 249.0781231g/mol
- どういたいしつりょう: 249.0781231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 59.4Ų
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1128165-5.0g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1128165-1.0g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1128165-5g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 5g |
$3645.0 | 2023-10-26 | |
Enamine | EN300-1128165-0.25g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 0.25g |
$1156.0 | 2023-10-26 | |
Enamine | EN300-1128165-0.05g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 0.05g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1128165-2.5g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 2.5g |
$2464.0 | 2023-10-26 | |
Enamine | EN300-1128165-0.1g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 0.1g |
$1106.0 | 2023-10-26 | |
Enamine | EN300-1128165-0.5g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 0.5g |
$1207.0 | 2023-10-26 | |
Enamine | EN300-1128165-10g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 10g |
$5405.0 | 2023-10-26 | |
Enamine | EN300-1128165-1g |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile |
2137763-43-8 | 95% | 1g |
$1256.0 | 2023-10-26 |
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile 関連文献
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrileに関する追加情報
Introduction to 5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 2137763-43-8)
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile, identified by its CAS number 2137763-43-8, is a compound of significant interest in the field of medicinal chemistry and drug discovery. This heterocyclic molecule features a pyrazole core, which is a privileged scaffold widely recognized for its biological activity and structural versatility. The presence of multiple functional groups, including a chloro substituent, a methylpyrazole moiety, and an alkylation at the 1-position, contributes to its unique chemical properties and potential pharmacological applications.
The compound’s structure is characterized by a fused pyrazole system, which is known to exhibit a broad spectrum of biological activities. Pyrazoles have been extensively studied for their roles in various therapeutic areas, such as anti-inflammatory, antiviral, and anticancer agents. The chloro group at the 3-position of the pyrazole ring enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, which can be exploited in synthetic chemistry for further derivatization. Additionally, the methylpyrazol-5-yl substituent introduces steric and electronic effects that can modulate the compound’s interactions with biological targets.
The propan-2-yl group at the 1-position adds another layer of complexity to the molecule’s pharmacophore. This alkyl substituent can influence both the solubility and metabolic stability of the compound, factors that are critical for its potential use in pharmaceutical formulations. The carbonitrile moiety at the 4-position further enhances the compound’s reactivity and may contribute to its bioactivity by participating in hydrogen bonding or forming coordinate covalent bonds with biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure of such compounds in predicting their biological activity. The 5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile scaffold has been shown to interact with various enzymes and receptors through hydrogen bonding networks and hydrophobic interactions. These interactions are often key determinants of drug efficacy and selectivity.
In vitro studies have begun to explore the potential applications of this compound in modulating biological pathways associated with diseases such as cancer and inflammation. The chloro group has been found to enhance binding affinity to certain protein targets, while the methylpyrazol-5-yl moiety contributes to favorable pharmacokinetic properties. Preliminary experiments suggest that this compound may exhibit inhibitory activity against enzymes involved in tumor proliferation and angiogenesis.
The synthesis of 5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile involves multi-step organic reactions that showcase modern synthetic methodologies. Key steps include cyclization reactions to form the pyrazole ring system, followed by functional group transformations such as chlorination and alkylation. Advances in catalytic processes have enabled more efficient and sustainable synthesis routes, reducing waste and improving yields.
The compound’s solubility profile has been optimized for various experimental applications. Solvent systems such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used for preparing solutions due to their ability to dissolve a wide range of organic compounds. These solvents also facilitate high-performance liquid chromatography (HPLC) analysis, which is essential for characterizing purity and assessing stability.
Future research directions include exploring derivative compounds generated by modifying specific functional groups within the core structure. For instance, replacing the chloro group with other electrophilic or nucleophilic substituents could reveal new biological activities or improve selectivity profiles. Additionally, investigating prodrugs based on this scaffold may enhance bioavailability and reduce toxicity.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The 5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yI)-1H-pyrazole -4-carbonitrile serves as a valuable starting point for such collaborations, offering a versatile scaffold that can be tailored to meet specific therapeutic needs.
As computational tools become more sophisticated, virtual screening techniques are increasingly used to identify promising candidates like this one before experimental validation. Molecular docking studies have predicted potential binding modes of this compound with target proteins, providing insights into its mechanism of action.
The environmental impact of pharmaceutical research is also gaining attention. Sustainable synthetic routes are being developed to minimize hazardous waste generation while maintaining high yields. Green chemistry principles are being applied more frequently in laboratory practices worldwide.
In conclusion,5-chloro -3-( 1 -methyl - 1 H -py razol - 5 - yl ) - 1 -( pro pan -2 - yl ) - 1 H -py ra zole -4-car boni trine ( CAS No .2137763 -43 -8) represents an exciting opportunity for medicinal chemists due to its structural complexity , functional diversity ,and potential therapeutic applications . Further exploration will likely uncover new insights into its bioactivity , leading toward innovative drug development strategies . p >
2137763-43-8 (5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile) 関連製品
- 2172471-39-3(5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine)
- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)
- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)
- 1497456-50-4(1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid)
- 2297116-13-1(Cyclohexanemethanamine, 4-[(2-fluoroethyl)amino]-)
- 2287287-20-9(2-(2-Bromoethoxy)ethanamine;hydrobromide)
- 1827328-91-5(Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine)
- 1256477-09-4(2,2,5-Trimethylhexanal)
- 59514-47-5(PHOSPHONIUM, OCTADECYLTRIPHENYL-)
- 1495113-01-3((1-methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine)